Product packaging for [(1-Ethyloctyl)oxy](trimethyl)silane(Cat. No.:CAS No. 61180-95-8)

[(1-Ethyloctyl)oxy](trimethyl)silane

Cat. No.: B13949003
CAS No.: 61180-95-8
M. Wt: 230.46 g/mol
InChI Key: XQOIZXGCFHQCPS-UHFFFAOYSA-N
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Description

Significance of Organosilicon Compounds in Contemporary Chemical Research

The importance of organosilicon compounds in modern chemical research is multifaceted. Their applications span from materials science to pharmaceuticals. researchgate.netrsc.org The silicon-carbon bond imparts unique features such as increased thermal stability, hydrophobicity, and chemical resistance compared to their carbon-only counterparts. lookchem.com These attributes have led to the development of advanced materials, including silicones, resins, and coatings with enhanced performance. researchgate.net

In the realm of organic synthesis, organosilicon reagents are prized for their utility in a wide array of chemical transformations. rsc.org They are generally less toxic and more environmentally benign than some other organometallic compounds. lookchem.com The ongoing exploration of organosilicon chemistry continues to yield novel applications, with promising developments in sustainable chemistry and biocompatible materials. lookchem.com

Overview of Silyl (B83357) Ethers as a Class of Synthetic Intermediates and Reagents

Silyl ethers are a class of compounds characterized by a silicon atom covalently bonded to an alkoxy group. wikipedia.org They are most commonly employed as protecting groups for alcohols in organic synthesis. wikipedia.orgchemicalbook.com The silylation of an alcohol transforms the reactive hydroxyl group into a much less reactive silyl ether, allowing other chemical transformations to be carried out on the molecule without affecting the alcohol functionality. chemicalbook.com

A key advantage of silyl ethers is the ability to install and remove the silyl group under mild and often highly selective conditions. wikipedia.orgchemicalbook.com The stability of the silyl ether can be fine-tuned by varying the substituents on the silicon atom. For instance, bulkier silyl groups provide greater steric hindrance and are more resistant to cleavage. chemicalbook.com Common silylating agents include chlorotrimethylsilane (B32843), which reacts with alcohols in the presence of a base to form the corresponding trimethylsilyl (B98337) ether. orgsyn.org

Beyond their role as protecting groups, silyl ethers also serve as reactive intermediates in various synthetic methodologies. orgsyn.orgchemsrc.com For example, they can be converted into other functional groups or used to influence the stereochemical outcome of reactions.

Structural Elucidation and Stereochemical Considerations within Branched Alkyl Silyl Ethers: The Case of (1-Ethyloctyl)oxysilane

(1-Ethyloctyl)oxysilane is a specific example of a trimethylsilyl ether derived from a branched secondary alcohol, 3-decanol (B75509). The structure features a chiral center at the carbon atom bonded to the oxygen. This introduces stereochemical considerations that are crucial for understanding its properties and potential applications.

The structural elucidation of such compounds relies heavily on spectroscopic techniques. In Nuclear Magnetic Resonance (NMR) spectroscopy, the protons on the carbon adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm range. libretexts.orglibretexts.org For (1-Ethyloctyl)oxysilane, the methine proton at the C-3 position would be expected in this region. The trimethylsilyl group would give rise to a characteristic sharp singlet in the 1H NMR spectrum, typically around 0.1-0.3 ppm. rsc.org In 13C NMR, the carbon atom bonded to the oxygen would be found in the 50-80 ppm region. libretexts.org

Mass spectrometry is another powerful tool for characterizing silyl ethers. These compounds often exhibit characteristic fragmentation patterns, including the loss of a methyl group from the silicon atom or cleavage of the silicon-oxygen bond. While a specific mass spectrum for (1-Ethyloctyl)oxysilane is not publicly available, related compounds show these typical fragmentation behaviors.

The presence of a stereocenter in (1-Ethyloctyl)oxysilane means that it can exist as two enantiomers, (R)- and (S)-(1-Ethyloctyl)oxysilane. The synthesis of a single enantiomer would require either starting from an enantiomerically pure 3-decanol or employing a stereoselective silylation method. The stereochemistry of the branched alkyl group can influence the physical properties of the molecule, such as its boiling point and its interaction with other chiral molecules. While detailed research on the specific stereochemical properties of (1-Ethyloctyl)oxysilane is not widely published, the principles of stereoisomerism are fundamental to its chemical identity.

Below is a table summarizing the key chemical identifiers for a closely related compound, which can be used to infer properties of (1-Ethyloctyl)oxysilane.

IdentifierValue
Chemical Name Silane (B1218182), [(1-butyloctyl)oxy]trimethyl-
CAS Number 39789-29-2
Molecular Formula C15H34OSi
Molecular Weight 258.52 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H30OSi B13949003 [(1-Ethyloctyl)oxy](trimethyl)silane CAS No. 61180-95-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61180-95-8

Molecular Formula

C13H30OSi

Molecular Weight

230.46 g/mol

IUPAC Name

decan-3-yloxy(trimethyl)silane

InChI

InChI=1S/C13H30OSi/c1-6-8-9-10-11-12-13(7-2)14-15(3,4)5/h13H,6-12H2,1-5H3

InChI Key

XQOIZXGCFHQCPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC)O[Si](C)(C)C

Origin of Product

United States

Synthetic Methodologies for 1 Ethyloctyl Oxysilane

Direct O-Trimethylsilylation of 1-Ethyloctanol

The direct O-trimethylsilylation of 1-ethyloctanol is a common and effective method for the synthesis of (1-Ethyloctyl)oxysilane. This reaction is representative of the broader class of silylation reactions used to protect hydroxyl groups in organic synthesis. The general transformation is depicted below:

General Reaction Scheme:

The efficiency and success of this reaction are heavily dependent on the chosen silylating reagent and the catalytic conditions, which are tailored to optimize yield, reaction time, and selectivity, particularly when other functional groups are present.

Exploration of Silylating Reagents: Hexamethyldisilazane (HMDS), Trimethylsilyl (B98337) Chloride (TMSCl), and Trimethylsilyl Azide (TMSN₃)

A range of silylating agents is available for the trimethylsilylation of alcohols, with Hexamethyldisilazane (HMDS), Trimethylsilyl Chloride (TMSCl), and Trimethylsilyl Azide (TMSN₃) being among the most common. Each reagent presents distinct advantages and requires specific reaction conditions.

Hexamethyldisilazane (HMDS) is a cost-effective and user-friendly silylating agent. Its primary drawback is its relatively low silylating power, often necessitating forceful conditions or the use of a catalyst to achieve efficient conversion, especially for sterically hindered secondary alcohols like 1-ethyloctanol. cmu.edu The reaction with HMDS produces ammonia (B1221849) as the sole byproduct, which can be easily removed from the reaction mixture. cmu.edu The general reaction is as follows:

2 R-OH + (CH₃)₃Si-NH-Si(CH₃)₃ → 2 R-O-Si(CH₃)₃ + NH₃

Trimethylsilyl Chloride (TMSCl) is a more reactive silylating agent compared to HMDS. gelest.com It is typically employed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct, which can be corrosive and may promote side reactions. gelest.com The reaction is generally rapid for primary and secondary alcohols. gelest.com

R-OH + (CH₃)₃Si-Cl + Base → R-O-Si(CH₃)₃ + Base·HCl

Trimethylsilyl Azide (TMSN₃) offers a highly efficient method for the trimethylsilylation of a wide array of alcohols, including secondary alcohols. Reactions can be carried out under neat conditions, and the addition of a catalyst can significantly accelerate the process. This reagent is particularly effective for achieving high yields of the corresponding trimethylsilyl ethers.

The table below summarizes the characteristics of these common silylating agents.

Silylating ReagentFormulaKey CharacteristicsByproducts
Hexamethyldisilazane(CH₃)₃SiNHSi(CH₃)₃Economical, mild, often requires catalysisAmmonia (NH₃)
Trimethylsilyl Chloride(CH₃)₃SiClReactive, requires a base to scavenge HClHydrochloric acid (HCl)
Trimethylsilyl Azide(CH₃)₃SiN₃Highly efficient, can be used under neat conditionsHydrazoic acid (HN₃)

Catalytic Systems for Efficient Silyl (B83357) Ether Formation

To enhance the efficiency of the silylation of 1-ethyloctanol, particularly when using less reactive silylating agents like HMDS, various catalytic systems have been developed. These can be broadly categorized into Lewis acid, Brønsted acid, base catalysis, and transition metal-mediated or organocatalytic approaches.

Lewis acids are effective catalysts for activating silylating agents. For instance, aluminum tris(dihydrogen phosphate) (Al(H₂PO₄)₃), a form of alum, has been demonstrated as a recyclable heterogeneous catalyst for the trimethylsilylation of a variety of alcohols, including secondary alcohols, with HMDS under solvent-free conditions at room temperature, achieving excellent yields in short reaction times. researchgate.net Another potent Lewis acid catalyst is zirconyl triflate (ZrO(OTf)₂), which has been reported to efficiently catalyze the trimethylsilylation of primary, secondary, and tertiary alcohols with HMDS. This catalyst allows for chemoselective silylation of primary alcohols in the presence of secondary and tertiary alcohols.

Brønsted acids have also been employed to promote the silylation of alcohols. Tunable Brønsted acidic ionic liquids have been shown to effectively catalyze the O-trimethylsilylation of alcohols, including secondary alcohols like benzhydrol, with HMDS, resulting in high yields of the corresponding silyl ethers. mdpi.com Solid Brønsted acids, such as metal ion-exchanged montmorillonites, have also been utilized as effective and moisture-stable heterogeneous catalysts for related transformations involving silylating agents. researchgate.net

Base catalysis is a widely used strategy for the silylation of alcohols. Amines, such as pyridine and triethylamine, are commonly used in conjunction with TMSCl to neutralize the generated HCl. gelest.com More recently, potassium carbonate (K₂CO₃) has been identified as an abundant and non-corrosive base catalyst for the silanolysis of alcohols with hydrosilanes, leading to the formation of silyl ethers under mild conditions. This method is compatible with a wide range of functional groups. Amines like N-methylimidazole have also been used as catalysts in silylation reactions. researchgate.net

In recent years, transition metal-mediated and organocatalytic methods have emerged as powerful tools for the silylation of alcohols. Transition metals such as rhodium and nickel have been used to catalyze the O-silylation of alcohols. organic-chemistry.org For instance, a nickel-catalyzed reductive coupling of redox-active esters with aliphatic aldehydes provides silyl-protected secondary alcohols. organic-chemistry.org Iron catalysts have also been shown to promote the transfer hydrosilylation of various alcohols with silyl formates. organic-chemistry.org

Organocatalysis offers a metal-free alternative for promoting silylation reactions. bohrium.com N-Heterocyclic olefins (NHOs) have been identified as efficient promoters for the direct dehydrogenative silylation of alcohols. organic-chemistry.org Furthermore, commercially available proazaphosphatrane has been demonstrated to be an efficient and mild catalyst for the silylation of a wide variety of alcohols, including secondary alcohols, with tert-butyldimethylsilyl chloride (TBDMSCl). organic-chemistry.org

The following table provides a comparative overview of the different catalytic systems.

Catalytic SystemExample CatalystsSilylating Agent(s)Key Features
Lewis AcidAl(H₂PO₄)₃, ZrO(OTf)₂HMDSHigh efficiency, potential for chemoselectivity, heterogeneous options available.
Brønsted AcidAcidic Ionic Liquids, MontmorilloniteHMDSMild conditions, reusable catalysts.
BaseK₂CO₃, Triethylamine, N-MethylimidazoleHydrosilanes, TMSClWidely applicable, neutralizes acidic byproducts.
Transition MetalRhodium, Nickel, Iron complexesHydrosilanes, Silyl formatesHigh efficiency, specific applications in reductive couplings.
OrganocatalyticN-Heterocyclic Olefins, ProazaphosphatraneHydrosilanes, TBDMSClMetal-free, mild reaction conditions.

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Reaction Time

The efficiency and selectivity of the trimethylsilylation of secondary alcohols like 3-decanol (B75509) are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and duration of the reaction.

Solvent Effects: The choice of solvent can significantly influence the rate of silylation. Reactions are often faster in polar, Lewis basic solvents like dimethylformamide (DMF) compared to apolar solvents such as dichloromethane (B109758) (DCM) or chloroform (B151607). acs.org In DMF, the solvent can actively participate in the reaction mechanism, accelerating the process. However, for achieving higher selectivity, especially in differentiating between primary and secondary alcohols, apolar solvents are often preferred as they can accentuate the catalytic effects of Lewis bases. acs.org Studies on similar secondary alcohols have shown that halogenated solvents like chloroform and dichloromethane can magnify the effects of intermolecular forces, such as dispersion and solvophobic effects, which can influence reaction rates. nih.gov

Temperature: Reaction temperature is a critical factor in controlling the rate and selectivity of silylation. For highly reactive silylating agents like silyl triflates, lowering the reaction temperature can increase selectivity. acs.org For standard reagents like chlorotrimethylsilane (B32843), reactions are often conducted at temperatures ranging from room temperature (approx. 20-25°C) to moderate heating (e.g., 40-80°C), depending on the reactivity of the alcohol and the catalyst used. organic-chemistry.org Competition experiments have shown that lowering the temperature from 20°C to -78°C can increase the selectivity of silylation between primary and secondary alcohols. acs.org

Reaction Time: The reaction time is contingent upon the other parameters. With highly reactive reagents and optimized conditions, silylation can be completed in under an hour. However, for more sterically hindered alcohols or less reactive silylating agents, the reaction may require several hours to reach completion. gelest.com For instance, a common procedure involving a chlorosilane and imidazole (B134444) in DMF might be heated for 10 to 20 hours. gelest.com

The interplay of these factors is crucial for developing an efficient synthetic protocol. Below is a table summarizing the general effects of these parameters on the silylation of secondary alcohols.

ParameterGeneral Effect on Silylation of Secondary AlcoholsResearch Findings
Solvent Polar aprotic solvents (e.g., DMF) generally increase the reaction rate. acs.org Apolar solvents (e.g., DCM, Chloroform) may offer better selectivity. acs.orgReaction rates are significantly faster in DMF compared to DCM. acs.org In apolar solvents, the choice of catalyst has a much larger effect on the reaction rate. acs.org
Temperature Increasing temperature generally increases the reaction rate but may decrease selectivity.Lowering the temperature from 20°C to -78°C for reactions with silyl triflates can increase the selectivity between primary and secondary alcohols from a factor of 4 to 15. acs.org
Reaction Time Dependent on substrate reactivity, reagent, catalyst, solvent, and temperature.Can range from less than an hour to over 20 hours depending on the specific conditions employed. organic-chemistry.orggelest.com

Mechanistic Studies of O-Trimethylsilylation Pathways

The O-trimethylsilylation of an alcohol such as 3-decanol typically proceeds via a nucleophilic substitution reaction at the silicon center. The most common pathway involves the activation of the alcohol or the silylating agent.

A widely accepted mechanism for reactions using a chlorosilane (like chlorotrimethylsilane) and a base (like triethylamine or imidazole) follows an SN2-like pathway. libretexts.org The reaction can be catalyzed by a Lewis base, such as 4-(Dimethylamino)pyridine (DMAP). The mechanism is generally understood to proceed as follows:

Formation of a Silylonium Ion Intermediate: The Lewis base catalyst attacks the silicon atom of the silylating agent (e.g., chlorotrimethylsilane). This forms a highly reactive silylonium ion intermediate.

Nucleophilic Attack: The alcohol (3-decanol) then acts as a nucleophile, attacking the activated silicon center of the intermediate.

Deprotonation: A base, often an amine like triethylamine or imidazole, removes the proton from the newly formed oxonium ion to yield the neutral silyl ether product and the protonated base. youtube.com

The reaction is considered SN2-like because the alcohol attacks the silicon center, leading to the displacement of the leaving group (e.g., chloride). libretexts.org The larger size of the silicon atom and the longer Si-C bonds, compared to carbon, reduce steric hindrance, making this pathway accessible even for substituted silicon centers. libretexts.org The reactivity of the silylating agent plays a significant role; for instance, silyl triflates are much more reactive than silyl chlorides and may react directly with the alcohol without strong Lewis base catalysis, proceeding through a contact ion pair. acs.org

Indirect Synthetic Routes to (1-Ethyloctyl)oxysilane Precursors

The direct precursor for (1-Ethyloctyl)oxysilane is the branched secondary alcohol, 3-decanol (also known as 1-ethyloctanol). guidechem.comwikipedia.org The synthesis of this silyl ether, therefore, relies on the availability of its alcohol precursor. Synthetic routes to 3-decanol typically involve the reaction of a Grignard reagent with an aldehyde.

A common laboratory-scale synthesis for 3-decanol involves the following steps:

Formation of a Grignard Reagent: Heptylmagnesium bromide is prepared by reacting 1-bromoheptane (B155011) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Reaction with an Aldehyde: The freshly prepared Grignard reagent is then reacted with propanal.

Workup: The reaction mixture is quenched with an aqueous acid (e.g., dilute HCl or NH₄Cl solution) to protonate the resulting alkoxide and yield 3-decanol.

Once the 3-decanol precursor is synthesized and purified, it can be converted to the target compound, (1-Ethyloctyl)oxysilane, through standard silylation procedures as described previously. For example, reacting 3-decanol with chlorotrimethylsilane in the presence of a base like triethylamine or imidazole in a suitable solvent like DCM or DMF would yield the desired silyl ether. libretexts.org

Novel Synthetic Strategies for Branched Silyl Ether Construction

Beyond the classical methods using silyl halides, several novel strategies for the construction of silyl ethers, including branched variants, have emerged. These methods often offer milder reaction conditions, higher atom economy, and unique selectivity.

Dehydrogenative Silylation: This strategy involves the reaction of an alcohol with a hydrosilane (containing an Si-H bond) in the presence of a catalyst, releasing dihydrogen (H₂) as the only byproduct. gelest.com This approach is highly atom-economical. Various transition-metal catalysts based on ruthenium, palladium, and iridium have been shown to be effective for this transformation. gelest.comresearchgate.net For instance, palladium nanoparticles have been used to catalyze the dehydrogenative coupling between various hydrosilanes and alcohols, proving effective for a range of secondary alcohols. researchgate.net This method avoids the formation of stoichiometric salt byproducts generated in traditional silylations. organic-chemistry.org

Catalytic Silylation with Silyl Formates: A more recent development involves the use of silyl formates as silylating agents. In the presence of a ruthenium catalyst, silyl formates react with alcohols to form silyl ethers, with hydrogen and carbon dioxide as byproducts. This method provides an alternative to both chlorosilane- and hydrosilane-based routes. rsc.org

Iridium-Catalyzed C-H Silylation: For more complex architectures, iridium-catalyzed intramolecular silylation of C-H bonds offers a powerful tool. This method can convert secondary alcohols into cyclic oxasilolane intermediates by silylating a C-H bond within the same molecule, which can then be further transformed. nih.gov While this is an intramolecular strategy, it highlights the advanced catalytic approaches being developed for Si-O bond formation and related transformations.

These novel strategies represent the ongoing efforts to develop more efficient, selective, and environmentally benign methods for synthesizing silyl ethers, which are applicable to the construction of branched structures like (1-Ethyloctyl)oxysilane.

Reactivity and Reaction Mechanisms of 1 Ethyloctyl Oxysilane

Hydrolysis and Desilylation Mechanisms

The silicon-oxygen bond in silyl (B83357) ethers like (1-Ethyloctyl)oxysilane can be cleaved under various conditions, most notably through acid-catalyzed, base-catalyzed, and fluoride-mediated pathways. The susceptibility to cleavage is influenced by factors such as the steric bulk of the substituents on the silicon atom and the nature of the alcohol moiety.

Acid-catalyzed desilylation is a common method for the deprotection of silyl ethers. The reaction is essentially an ether cleavage that can proceed through either an SN1 or SN2 mechanism, depending on the structure of the silyl ether. wikipedia.org In the case of (1-Ethyloctyl)oxysilane, which involves a secondary alcohol, the mechanism is likely to have significant SN1 character due to the potential for stabilization of a carbocation intermediate.

The general mechanism for acid-catalyzed cleavage involves the initial protonation of the ether oxygen, making it a better leaving group. Subsequently, a nucleophile, typically water, attacks the silicon atom or the carbon atom of the alkyl group. wikipedia.org For trialkylsilyl ethers, the attack of the nucleophile is generally at the silicon atom.

Postulated Mechanism for Acid-Catalyzed Cleavage of (1-Ethyloctyl)oxysilane:

Protonation: The ether oxygen is protonated by an acid (e.g., HCl, H₂SO₄), forming a protonated silyl ether.

Nucleophilic Attack: A nucleophile (e.g., H₂O) attacks the silicon atom. This can lead to a pentavalent intermediate. stackexchange.com

Cleavage: The C-O bond cleaves, releasing the 1-ethyloctanol and forming a trimethylsilanol (B90980) intermediate, which can further react.

Table 1: Factors Influencing Acid-Catalyzed Silyl Ether Cleavage

FactorInfluence on Reaction RateRationale
Steric Hindrance at Silicon Less hindered silyl groups are cleaved faster.Reduces steric barrier for nucleophilic attack at the silicon atom.
Steric Hindrance at Carbon More substituted (tertiary > secondary > primary) alcohols are cleaved faster.Favors an SN1-like mechanism through a more stable carbocation intermediate.
Acid Strength Stronger acids generally lead to faster cleavage.Increases the concentration of the protonated silyl ether intermediate.
Solvent Polarity More polar solvents can facilitate the reaction.Stabilizes charged intermediates and transition states.

Base-Catalyzed Cleavage

Base-catalyzed cleavage of silyl ethers is also a viable deprotection strategy, although it is generally slower than acid-catalyzed or fluoride-mediated methods for simple trialkylsilyl ethers. The reaction is typically carried out using alkali metal hydroxides or carbonates in an alcoholic solvent. gelest.com

The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion or an alkoxide ion at the silicon atom. This forms a pentacoordinate silicon intermediate, which then breaks down to yield the alcohol and a silanol (B1196071) or silyloxide.

Postulated Mechanism for Base-Catalyzed Cleavage of (1-Ethyloctyl)oxysilane:

Nucleophilic Attack: A hydroxide or alkoxide ion attacks the silicon atom of the silyl ether.

Formation of Pentacoordinate Intermediate: A transient pentavalent silicon species is formed.

Cleavage: The silicon-oxygen bond breaks, releasing the 1-ethyloctoxide anion, which is subsequently protonated by the solvent to give 1-ethyloctanol.

The rate of base-catalyzed hydrolysis is also influenced by steric factors. The trimethylsilyl (B98337) group in (1-Ethyloctyl)oxysilane is relatively unhindered, making it susceptible to this mode of cleavage.

Table 2: Comparison of Deprotection Conditions for Silyl Ethers

ConditionReagentsGeneral Applicability
Acidic Acetic acid, HCl, H₂SO₄ in aqueous organic solventsEffective for less hindered silyl ethers.
Basic K₂CO₃ in methanol, NaOH in aqueous ethanolGenerally slower; useful when acid-sensitive groups are present.
Fluoride-Mediated TBAF in THF, HF-pyridineVery effective and often the method of choice, especially for hindered silyl ethers. organic-chemistry.org

Fluoride-Mediated Desilylation: Mechanistic Insights

Fluoride (B91410) ions are exceptionally effective reagents for the cleavage of silicon-oxygen bonds due to the high strength of the resulting silicon-fluorine bond (Si-F bond energy is ~135 kcal/mol, while Si-O is ~108 kcal/mol). libretexts.org Tetrabutylammonium (B224687) fluoride (TBAF) is a commonly used fluoride source for this purpose. organic-chemistry.orgyoutube.com

The mechanism of fluoride-mediated desilylation involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate intermediate. This intermediate then collapses, breaking the Si-O bond and liberating the alkoxide, which is subsequently protonated upon workup. stackexchange.com

Postulated Mechanism for Fluoride-Mediated Desilylation of (1-Ethyloctyl)oxysilane:

Nucleophilic Attack: The fluoride ion attacks the silicon atom.

Formation of Pentacoordinate Intermediate: A hypervalent silicon species, [R₃Si(F)OR']⁻, is formed.

Cleavage: The Si-O bond breaks to give the 1-ethyloctoxide anion and trimethylfluorosilane.

Protonation: The alkoxide is protonated during aqueous workup to yield 1-ethyloctanol.

The high affinity of silicon for fluoride makes this method particularly robust and applicable to a wide range of silyl ethers, including sterically hindered ones. organic-chemistry.org

Intramolecular and Intermolecular Rearrangement Processes

Silyl ethers can undergo various rearrangement reactions, which are often driven by the formation of the thermodynamically stable silicon-oxygen bond. These rearrangements can be either intramolecular or intermolecular.

The Brook rearrangement is an anionic intramolecular migration of a silyl group from a carbon atom to an oxygen atom. wikipedia.orgorganic-chemistry.org This rearrangement is typically initiated by the deprotonation of a hydroxyl group on a carbon adjacent to the silyl-bearing carbon, forming an alkoxide. The alkoxide then attacks the silicon atom, leading to the migration of the silyl group. alfa-chemistry.com The driving force for this reaction is the formation of a stable Si-O bond at the expense of a weaker Si-C bond. organic-chemistry.org

While (1-Ethyloctyl)oxysilane itself would not directly undergo a classic Brook rearrangement, its isomeric precursor, (1-hydroxy-1-ethyloctyl)trimethylsilane, would be expected to rearrange to form the silyl ether.

The reverse of the Brook rearrangement, known as the retro-Brook or reverse Brook rearrangement, involves the migration of a silyl group from an oxygen atom to a carbon atom. oup.comslideshare.net This process is generally less favorable than the forward rearrangement but can be induced under specific conditions, often involving the formation of a stabilized carbanion. organic-chemistry.orgoup.com For (1-Ethyloctyl)oxysilane, a retro-Brook rearrangement would require the generation of a carbanion adjacent to the oxygen-bearing carbon, which is a challenging transformation without appropriate activating groups. Studies have shown that such rearrangements are possible, for instance, in propargylic systems. acs.org

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a pi system. wikipedia.org Silyl ethers can participate in certain types of sigmatropic rearrangements, most notably variants of the Claisen rearrangement. The Ireland-Claisen rearrangement, for example, involves the alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement of a silyl ketene (B1206846) acetal (B89532) derived from an allylic ester. libretexts.orgstereoelectronics.org

While (1-Ethyloctyl)oxysilane does not possess the requisite structure to undergo a classic alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement, the silyl moiety can influence the course of such reactions in more complex molecules where this structural unit is present. For instance, the formation of silyl enol ethers is a key step in many synthetically useful sigmatropic rearrangements. libretexts.org Radical-induced rearrangements of silyl ethers have also been observed, where the silyl group migrates in a process that can be formally considered a type of sigmatropic shift. libretexts.org

Electrophilic and Nucleophilic Reactivity Profiles

The silicon-oxygen bond in (1-Ethyloctyl)oxysilane possesses a significant degree of ionic character due to the difference in electronegativity between silicon and oxygen. This polarization renders the silicon atom electrophilic and the oxygen atom nucleophilic.

Electrophilic Reactivity at Silicon: The electron-deficient nature of the silicon atom makes it susceptible to attack by nucleophiles. This reactivity is the basis for the cleavage of the silyl ether linkage, a crucial step in deprotection strategies. The reaction is typically facilitated by fluoride ions (e.g., from tetrabutylammonium fluoride) or strong acids. The high affinity of silicon for fluorine is a primary driving force for this reaction.

The general mechanism for nucleophilic attack at the silicon center involves the formation of a pentacoordinate silicon intermediate, followed by the departure of the (1-ethyloctyl)oxy group as an alkoxide upon workup.

Nucleophilic Reactivity of the Oxygen Atom: The oxygen atom in the silyl ether moiety retains lone pairs of electrons and can thus act as a nucleophile or a Lewis base. masterorganicchemistry.com It can coordinate to electrophiles, such as protons in acidic media, which activates the Si-O bond towards cleavage. This activation facilitates the attack of a nucleophile on the silicon atom or, in some cases, on the carbon atom adjacent to the oxygen.

The nucleophilicity of the oxygen is influenced by the steric bulk of the alkyl group. In the case of (1-Ethyloctyl)oxysilane, the 1-ethyloctyl group presents a moderate level of steric hindrance, which can modulate the accessibility of the oxygen's lone pairs to incoming electrophiles.

A summary of the general electrophilic and nucleophilic reactivity is presented in the table below:

Reactivity TypeAttacking SpeciesSite of AttackKey IntermediatesCommon Reagents
Electrophilic NucleophilesSilicon AtomPentacoordinate SiliconF⁻ (TBAF), H₃O⁺
Nucleophilic ElectrophilesOxygen AtomOxonium IonH⁺, Lewis Acids

Radical and Photochemical Transformations of Silyl Ethers

While less common than their ionic reactions, silyl ethers, including (1-Ethyloctyl)oxysilane, can participate in radical and photochemical transformations. These reactions often involve the generation of radical species and can lead to the formation of new carbon-carbon bonds.

Radical Reactions: Silyl enol ethers, which are isomers of silyl ethers of ketones, are particularly well-studied in the context of radical reactions. Alkoxy radicals can undergo cyclization onto silyl enol ethers, providing a pathway to substituted tetrahydrofurans. acs.org Although (1-Ethyloctyl)oxysilane is not a silyl enol ether, radical abstraction of a hydrogen atom from the 1-ethyloctyl chain could lead to radical intermediates that undergo further reactions. The presence of the silyl ether moiety can influence the regioselectivity of such reactions. Additionally, silyl ethers can be involved in redox-neutral additions of alkyl radicals. researchgate.net

Photochemical Transformations: Silyl ethers can be involved in various photochemical reactions. For instance, the photolysis of silyl enol ethers with certain acceptors can yield Michael adducts. rsc.org While direct photochemical reactions of simple alkyl silyl ethers like (1-Ethyloctyl)oxysilane are less documented, the silyl ether group can serve as a directing group or a protecting group that is stable under certain photochemical conditions while being cleavable under others. Some silyl ethers have been designed as photochemically removable protecting groups, highlighting the potential for light-induced cleavage of the Si-O bond. nih.gov Irradiation of certain aromatic nitriles in the presence of alkoxytrialkylsilanes can lead to alkylation of the aromatic ring, a reaction that proceeds via electron transfer and fragmentation of the silyl ether radical cation. rsc.org

The following table summarizes representative radical and photochemical reactions involving silyl ethers:

Reaction TypeSubstrate TypeKey ProcessTypical Products
Radical Cyclization Silyl enol ethersIntramolecular addition of an alkoxy radicalSubstituted tetrahydrofurans acs.org
Radical Addition Silyl enol ethersIntermolecular addition of an alkyl radicalα-Alkylated ketones (after hydrolysis) researchgate.net
Photochemical Michael Addition Silyl enol ethersPhoto-induced addition to an electron-deficient alkeneMichael adducts rsc.org
Photochemical Alkylation AlkoxytrialkylsilanesElectron transfer and fragmentationAlkylated aromatics rsc.org

Chemo-, Regio-, and Stereoselectivity in Reactions Involving the Silyl Ether Moiety

The silyl ether group can exert significant control over the selectivity of chemical reactions. This control can be attributed to both steric and electronic factors.

Chemoselectivity: The differential reactivity of the silyl ether group compared to other functional groups within a molecule allows for chemoselective transformations. For example, the Si-O bond is stable under many conditions used to manipulate other functional groups, such as Grignard reactions or oxidations. Conversely, conditions can be chosen to selectively cleave the silyl ether in the presence of other sensitive groups.

Regioselectivity: The formation of silyl ethers from polyols can often be achieved with high regioselectivity by exploiting differences in the steric environment of the hydroxyl groups. In reactions of molecules containing a silyl ether, the bulky silyl group can direct reagents to a less hindered site, thereby controlling the regioselectivity of the transformation. For instance, in the preparation of silyl enol ethers from unsymmetrical ketones, kinetic or thermodynamic control can lead to the formation of different regioisomers. rsc.org

Stereoselectivity: The steric bulk of the silyl group can play a crucial role in directing the stereochemical outcome of a reaction. For example, bulky silyl groups can influence the facial selectivity of additions to nearby double bonds. In glycosylation reactions, silyl protecting groups can alter the conformation of the glycosyl donor ring, thereby controlling the stereoselectivity of the glycosidic bond formation. nih.gov The preparation of silyl enol ethers can also be highly stereoselective, affording predominantly Z- or E-isomers depending on the reaction conditions. rsc.orgrsc.org

The table below provides examples of selectivity in reactions involving silyl ethers:

Selectivity TypeReactionInfluencing FactorOutcome
Chemoselectivity DeprotectionReagent choice (e.g., fluoride vs. acid)Selective cleavage of silyl ether over other protecting groups
Regioselectivity Silyl enol ether formationReaction conditions (kinetic vs. thermodynamic control)Formation of a specific regioisomer rsc.org
Stereoselectivity GlycosylationBulk of the silyl groupControl of the anomeric configuration nih.gov
Stereoselectivity Silyl enol ether formationReaction pathwayFormation of Z- or E-isomer rsc.orgrsc.org

Applications of 1 Ethyloctyl Oxysilane in Organic Synthesis

As a Transient Protecting Group for Hydroxyl Functionalities

Silyl (B83357) ethers are widely employed as protecting groups for hydroxyl functionalities due to their ease of formation, stability across a range of reaction conditions, and facile, often selective, removal. zmsilane.commasterorganicchemistry.comhighfine.com The compound (1-Ethyloctyl)oxysilane serves this purpose, masking the reactivity of a hydroxyl group while other chemical transformations are carried out elsewhere in the molecule. The choice of a particular silyl ether is dictated by the steric hindrance around the silicon atom, which governs its stability. youtube.com Bulky substituents on the silicon atom or the alkoxy group, such as the 1-ethyloctyl group, increase the steric shield around the silicon-oxygen bond, enhancing its stability compared to less hindered silyl ethers like trimethylsilyl (B98337) (TMS) ether. youtube.comtotal-synthesis.com

This stability is crucial for preventing unwanted side reactions in multi-step syntheses. zmsilane.com The temporary nature of this protection allows for the regeneration of the hydroxyl group at a desired stage of the synthetic sequence. zmsilane.com

Orthogonality with Other Protecting Groups in Multi-Step Synthesis

A key strategy in the synthesis of complex molecules is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting others. studyraid.comjocpr.com Silyl ethers, including sterically hindered variants like (1-Ethyloctyl)oxysilane, are valuable components of orthogonal protection schemes because their cleavage conditions (typically fluoride-based or specific acidic/basic hydrolysis) are often compatible with other common protecting groups. studyraid.comnih.gov

For instance, a bulky silyl ether can be maintained while an acid-labile group like a tert-butoxycarbonyl (Boc) group on an amine is removed with trifluoroacetic acid, or while a benzyl (B1604629) (Bn) ether is cleaved by hydrogenolysis. studyraid.com This orthogonality allows for the selective unmasking and reaction of different functional groups within a complex molecule, a cornerstone of modern total synthesis. jocpr.com The specific stability of the [(1-Ethyloctyl)oxy]trimethylsilyl group would place it within a hierarchy of silyl ethers, allowing for differential protection of multiple hydroxyl groups in the same molecule. total-synthesis.comchem-station.com

Table 1: Orthogonality of Silyl Ethers with Other Common Protecting Groups
Protecting GroupTypical Cleavage ConditionStable to Silyl Ether Cleavage (e.g., TBAF)?Silyl Ether Stable to this Condition?
Benzyl (Bn)H₂, Pd/C (Hydrogenolysis)YesYes
tert-Butoxycarbonyl (Boc)Strong Acid (e.g., TFA)YesDepends on Silyl Group/Acid Strength
Acetyl (Ac)Base (e.g., K₂CO₃, MeOH)YesDepends on Silyl Group/Base Strength
Isopropylidene Acetal (B89532)Aqueous AcidYesNo (Acid-Labile Silyl Ethers)

Selective Deprotection Strategies for Complex Substrates

The selective removal of a specific silyl ether in the presence of others is a powerful tool in organic synthesis. researchgate.net This selectivity is primarily governed by the steric bulk around the silicon atom. highfine.comyoutube.comchem-station.com Less hindered silyl ethers are cleaved more rapidly than more hindered ones under both acidic and fluoride-mediated conditions. total-synthesis.comchem-station.comharvard.edu For example, a TMS ether can be selectively cleaved in the presence of a tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ether. The [(1-Ethyloctyl)oxy]trimethylsilyl group, while containing the small TMS moiety, derives significant steric hindrance from the large 1-ethyloctyl group, influencing its cleavage rate relative to other silyl ethers.

Common reagents for silyl ether deprotection include:

Fluoride (B91410) Ion Sources : Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are highly effective due to the formation of the very strong Si-F bond, which is the driving force for the cleavage. harvard.edunih.gov Milder fluoride sources like hydrogen fluoride-pyridine (HF•Py) or potassium fluoride (KF) can offer greater selectivity. gelest.comrsc.org

Acidic Conditions : Aqueous acids (e.g., acetic acid, HCl) can hydrolyze silyl ethers. The rate of hydrolysis is highly dependent on the steric hindrance of the silyl group. total-synthesis.comchem-station.com

Specialized Reagents : For highly specific deprotections, other reagents like catecholborane with Wilkinson's catalyst or diisobutylaluminium hydride (DIBAL-H) can selectively remove certain silyl ethers in the presence of others. nih.govgelest.com

Table 2: Relative Stability of Common Silyl Ether Protecting Groups
Silyl GroupAbbreviationRelative Stability to AcidRelative Stability to Base
TrimethylsilylTMS1 (Least Stable)1 (Least Stable)
TriethylsilylTES~64~10-100
tert-ButyldimethylsilylTBS/TBDMS~20,000~20,000
TriisopropylsilylTIPS~700,000~100,000
tert-ButyldiphenylsilylTBDPS~5,000,000 (Most Stable)~20,000

Data adapted from sources discussing relative hydrolysis rates. highfine.comtotal-synthesis.comchem-station.comharvard.edu

Role as a Synthetic Intermediate in Complex Molecule Construction

While (1-Ethyloctyl)oxysilane itself functions primarily as a protecting group, the broader class of organosilicon compounds, specifically silyl enol ethers, are crucial reactive intermediates for constructing complex molecules. wikipedia.org Silyl enol ethers are versatile enolate equivalents that undergo a variety of carbon-carbon bond-forming reactions. wikipedia.orgorganic-chemistry.org

Integration into Total Synthesis Campaigns

The strategic use of organosilicon intermediates is a hallmark of many total synthesis campaigns of complex natural products like polyketides, macrolides, and alkaloids. nih.govrsc.orgresearchgate.net The Mukaiyama aldol (B89426) reaction, which utilizes silyl enol ethers, is a prime example of a powerful tool for C-C bond formation that has been integrated into numerous synthetic routes. nih.govrsc.org This reaction allows for the controlled and stereoselective formation of β-hydroxy carbonyl compounds, a common structural motif in many biologically active molecules. nih.govrsc.orgrsc.org The stability and reactivity of the silyl enol ether can be tuned by the choice of the silyl group, enabling chemists to navigate complex synthetic pathways. unipd.itresearchgate.net

Utilization in Stereoselective Transformations (e.g., Mukaiyama Aldol Reactions, Aminomethylation)

The Mukaiyama aldol reaction is a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, such as an aldehyde or ketone. nih.govrsc.org This reaction avoids the harsh basic conditions of traditional aldol reactions and allows for crossed-aldol reactions with high levels of control. nih.gov The stereochemical outcome of the reaction can be influenced by the geometry of the silyl enol ether, the choice of Lewis acid, and the presence of chiral auxiliaries or catalysts, making it a powerful method for asymmetric synthesis. organic-chemistry.org The development of catalytic and enantioselective versions has greatly expanded its utility in constructing chiral building blocks for pharmaceuticals and other complex targets. rsc.orgunipd.itresearchgate.net

Precursor for Advanced Organosilicon Reagents and Materials

Alkoxysilanes, the class of compounds to which (1-Ethyloctyl)oxysilane belongs, are fundamental building blocks for a wide range of organosilicon materials. mdpi.comsinosil.com Through hydrolysis and condensation reactions, alkoxysilanes can be converted into siloxanes, which are the monomers for silicone polymers, resins, and fluids. mdpi.comsinosil.com

The properties of the resulting materials are directly influenced by the organic substituents on the silicon precursor. The 1-ethyloctyl group in (1-Ethyloctyl)oxysilane, for example, could impart hydrophobicity and flexibility to a derived polymer. Alkoxysilanes are also used as surface modifying agents, coupling agents, and as precursors in sol-gel chemistry to produce silica-based materials and nanoparticles. mdpi.comacs.orgacs.orgnih.gov The versatility of these precursors allows for the creation of advanced materials with tailored properties for applications in electronics, cosmetics, and medicine. mdpi.com

Formation of Vinyl Silyl Ethers and Disiloxanes

(1-Ethyloctyl)oxysilane can be a precursor in the synthesis of vinyl silyl ethers and disiloxanes through various catalytic processes. One notable method is the silyl-Heck reaction. nih.govorganic-chemistry.orgnih.govacs.org In this type of reaction, an alkene is coupled with a silicon-containing compound in the presence of a palladium catalyst.

For the formation of a vinyl silyl ether, (1-Ethyloctyl)oxysilane would first need to be converted to a more reactive silyl species, such as a silyl triflate. This activated species can then react with an aryl-substituted alkene in the presence of a palladium catalyst. The reaction proceeds to form a trans-vinyl silyl ether with high regio- and geometric selectivity. nih.govorganic-chemistry.org The general scheme for such a transformation is presented below:

Reaction Scheme for Vinyl Silyl Ether Formation:

If the reaction mixture is quenched with water instead of an alcohol, a disiloxane (B77578) can be formed. nih.gov The intermediate vinyl silyl species would hydrolyze to a silanol (B1196071), which then condenses with another molecule to form the disiloxane.

Reactant 1Reactant 2Catalyst/ReagentsProductReference
Activated (1-Ethyloctyl)oxysilaneAryl-substituted alkenePalladium catalyst, AlcoholVinyl (1-ethyloctyl)oxysilyl ether nih.govorganic-chemistry.org
Activated (1-Ethyloctyl)oxysilaneAryl-substituted alkenePalladium catalyst, WaterBis[(1-ethyloctyl)oxy]dimethyl disiloxane nih.gov

Contribution to Polymer Synthesis and Functional Materials

(1-Ethyloctyl)oxysilane can also serve as a monomer or a chain-terminating agent in the synthesis of polymers, particularly poly(silyl ether)s. Poly(silyl ether)s are a class of polymers known for their hydrolytic degradability, which makes them interesting for sustainable materials. mdpi.com

One of the primary methods for synthesizing poly(silyl ether)s is through the dehydrogenative cross-coupling of hydrosilanes with diols. mdpi.com While (1-Ethyloctyl)oxysilane itself does not possess a hydrosilane or a diol functionality for direct polymerization via this method, it can be chemically modified to incorporate such reactive groups.

Alternatively, (1-Ethyloctyl)oxysilane can be involved in condensation polymerization reactions. For instance, if hydrolyzed to its corresponding silanol, it could react with dichlorosilanes or other activated silanes. In a polymerization context, if a di-functional analogue of (1-Ethyloctyl)oxysilane were used, such as a molecule with two reactive silyl ether groups, it could act as a monomer in the formation of a poly(silyl ether) chain.

The general reaction for the formation of a silyl ether linkage, which is the repeating unit in poly(silyl ether)s, is the reaction between a silane (B1218182) and an alcohol. tandfonline.comdntb.gov.uamdpi.com

General Reaction for Silyl Ether Bond Formation:

In the context of polymerization, this would involve difunctional monomers:

The [(1-Ethyloctyl)oxy] group would be a side chain in such a polymer if a suitably functionalized monomer derived from it were used, influencing the polymer's properties.

Polymerization MethodMonomersResulting Polymer StructureReference
Dehydrogenative Cross-CouplingDihydrosilane, DiolPoly(silyl ether) mdpi.com
Condensation PolymerizationDichlorosilane, DiolPoly(silyl ether) nih.gov

Advanced Spectroscopic and Analytical Techniques for Research on 1 Ethyloctyl Oxysilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atomic nuclei. nanoqam.caresearchgate.net For (1-Ethyloctyl)oxysilane, a combination of ¹H, ¹³C, and ²⁹Si NMR, often enhanced by two-dimensional (2D) methods, affords an unambiguous structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in (1-Ethyloctyl)oxysilane. The most upfield signal, a sharp singlet integrating to nine protons, is characteristic of the magnetically equivalent methyl groups of the trimethylsilyl (B98337) (TMS) moiety. The proton on the carbon bearing the silyloxy group (the methine proton) would appear as a multiplet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The remaining protons of the ethyloctyl group would present as a series of overlapping multiplets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. oxinst.com The trimethylsilyl group's carbons typically appear as a single, high-field resonance. The carbon atom bonded to the oxygen (C-O) is significantly shifted downfield. The remaining carbons of the alkyl chains appear at characteristic chemical shifts in the upfield region. spectrabase.com

Table 1: Predicted ¹³C NMR Chemical Shifts for (1-Ethyloctyl)oxysilane This table is based on computational predictions and typical values for similar structures. spectrabase.com

Carbon Atom AssignmentPredicted Chemical Shift (ppm)
Si-(C H₃)₃~ 2.0
C H₃-CH₂- (Ethyl group)~ 10.0
C H₃-(CH₂)₇- (Octyl group)~ 14.0
Alkyl Chain -C H₂-~ 23-38
-O-C H-~ 75.0

To interact with this table, you can sort or filter the data as needed.

Silicon-29 (²⁹Si) NMR spectroscopy is a highly diagnostic tool for characterizing organosilicon compounds, as the chemical shift of the ²⁹Si nucleus is very sensitive to its electronic environment. nih.gov Although ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, modern NMR techniques can readily acquire high-quality spectra. oxinst.com For (1-Ethyloctyl)oxysilane, the ²⁹Si NMR spectrum would be expected to show a single resonance. The chemical shift for tetracoordinated silicon in trimethylsilyl ethers typically falls within a well-defined range, providing clear evidence for the presence and nature of the silyl (B83357) group. smu.edu The precise chemical shift can offer insights into the substitution pattern at the silicon atom. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the bonding network within complex molecules by revealing correlations between different nuclei. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment maps out proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. libretexts.orgsci-hub.se For (1-Ethyloctyl)oxysilane, a COSY spectrum would show cross-peaks connecting the methine proton to the adjacent methylene (B1212753) protons of both the ethyl and octyl chains, confirming the structure around the chiral center.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.org It allows for the definitive assignment of each carbon resonance by linking it to its attached proton(s). For instance, the methine proton signal would show a correlation to the downfield C-O carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-4 bonds) between protons and carbons. It is invaluable for identifying quaternary carbons and piecing together molecular fragments. In this molecule, HMBC could show a correlation between the protons of the trimethylsilyl group and the oxygen-bearing carbon of the ethyloctyl group, confirming the Si-O-C linkage.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For (1-Ethyloctyl)oxysilane, MS is used to confirm the molecular weight and to deduce structural information from the fragmentation patterns observed upon ionization. nih.gov

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision, allowing for the unambiguous confirmation of the elemental composition, C₁₃H₃₀OSi.

Electron ionization (EI) is a common technique used in conjunction with gas chromatography (GC-MS), which causes extensive and reproducible fragmentation. The mass spectra of trimethylsilyl ethers are well-documented and exhibit characteristic fragmentation pathways. acs.orgsci-hub.se

Key expected fragmentation patterns for (1-Ethyloctyl)oxysilane include:

Loss of a methyl group: A prominent peak corresponding to the [M-15]⁺ or [M-CH₃]⁺ ion is typically observed. acs.org

Alpha-cleavage: Fission of the C-C bond adjacent to the oxygen atom is a common pathway for ethers. This would result in the loss of alkyl radicals.

Silicon-containing fragments: A base peak or significant fragment at m/z 73, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺, is highly characteristic of TMS derivatives. Rearrangement ions containing the Si-O bond are also common. nih.govsci-hub.se

Table 2: Predicted Key Mass Fragments for (1-Ethyloctyl)oxysilane (MW: 230.47)

m/zProposed Fragment IonDescription
215[M - CH₃]⁺Loss of a methyl radical from the molecular ion.
201[M - C₂H₅]⁺Loss of an ethyl radical via alpha-cleavage.
131[M - C₇H₁₅]⁺Loss of a heptyl radical via alpha-cleavage.
73[Si(CH₃)₃]⁺Trimethylsilyl cation, often the base peak.

This table presents a simplified prediction of the fragmentation pattern. To interact with this table, you can sort or filter the data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sanih.goviitm.ac.in While IR spectroscopy measures the absorption of light due to changes in the molecular dipole moment, Raman spectroscopy measures the inelastic scattering of light resulting from changes in molecular polarizability. ksu.edu.salibretexts.org

For (1-Ethyloctyl)oxysilane, the spectra would be dominated by absorptions corresponding to the alkyl and silyl ether moieties.

Table 3: Characteristic Vibrational Frequencies for (1-Ethyloctyl)oxysilane Based on typical frequency ranges for organosilicon compounds and ethers. jkps.or.krjkps.or.krnih.gov

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H StretchingAlkyl (CH₃, CH₂, CH)2850 - 2960StrongStrong
Si-O-C Stretching (asymmetric)Silyl Ether1050 - 1100Very StrongWeak-Medium
Si-C StretchingTrimethylsilyl750 - 850StrongStrong
C-H Bending/RockingAlkyl / Si-CH₃1370 - 1470 / 1250Medium-StrongMedium

To interact with this table, you can sort or filter the data as needed.

The most prominent band in the IR spectrum is typically the strong asymmetric Si-O-C stretching vibration. jkps.or.kr The various C-H stretching and bending modes confirm the presence of the aliphatic ethyloctyl group. The Si-C bonds of the trimethylsilyl group also give rise to characteristic and strong absorptions. jkps.or.kr

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of purity and the monitoring of chemical reactions.

Given the volatility of (1-Ethyloctyl)oxysilane, Gas Chromatography (GC) , particularly coupled with Mass Spectrometry (GC-MS), is the most suitable analytical method. diva-portal.orgjapsonline.com In GC, the compound is vaporized and travels through a column, separating from impurities based on its boiling point and interactions with the column's stationary phase. The retention time—the time it takes for the compound to exit the column—is a characteristic property under specific conditions. Following separation, the mass spectrometer provides identification and structural information for the eluted components, as described in section 5.2. nih.gov This makes GC-MS an excellent tool for verifying the purity of a synthesized sample of (1-Ethyloctyl)oxysilane and for detecting any starting materials (e.g., 3-decanol) or byproducts.

High-Performance Liquid Chromatography (HPLC) could also be employed, particularly using a normal-phase column, but it is generally less common for volatile, non-polar compounds like silyl ethers. The formation of silyl ethers on silica-based columns can sometimes be a complicating factor in chromatographic methods. nih.govacs.org HPLC might be chosen if the compound is part of a less volatile mixture or if derivatization for GC analysis is undesirable for other components.

Environmental and Sustainable Chemistry Aspects in Silyl Ether Research

Atom Economy and E-Factor Considerations in Silyl (B83357) Ether Synthesis

Atom economy and the Environmental Factor (E-Factor) are key metrics used to evaluate the "greenness" of a chemical process. chembam.com

Atom Economy is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.com It is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

E-Factor provides a more practical measure of waste generation. libretexts.org It is calculated as: Total Mass of Waste / Total Mass of Product

An ideal reaction has an atom economy of 100% and an E-Factor of 0.

Applying these concepts to silyl ether synthesis:

Traditional Synthesis (via Silyl Chloride): The reaction of 1-ethyloctanol with trimethylsilyl (B98337) chloride and a base like triethylamine (B128534) has a relatively low atom economy because a significant portion of the reactant mass ends up as the triethylammonium (B8662869) chloride byproduct.

Green Synthesis (via Dehydrogenative Coupling): The reaction of 1-ethyloctanol with a hydrosilane (like trimethylsilane) is a type of addition reaction where all atoms from the reactants (in principle) are incorporated into the desired products. The dehydrogenative coupling of an alcohol and a silane (B1218182) produces the silyl ether and hydrogen gas. This pathway is highly atom-economical, especially if the hydrogen gas produced can be captured and used, turning a byproduct into a valuable product. acs.org Similarly, hydrosilylation, the addition of a Si-H bond across a double bond, is also a highly atom-economic reaction. nih.gov

The push for greener synthetic routes is fundamentally a push for reactions with higher atom economy and lower E-Factors, thereby minimizing waste at the source.

Interactive Table 3: Atom Economy and E-Factor Comparison for Silyl Ether Synthesis

Reaction Type Generic Equation Theoretical Atom Economy Typical E-Factor Range
Substitution (Traditional) R'OH + R₃SiCl + Et₃N → R'OSiR₃ + Et₃N·HCl < 100% 5 - 50 (Fine Chemicals)
Addition (Hydrosilylation) R'=CH₂ + HSiR₃ → R'H-CH₂-SiR₃ 100% < 1 - 5 (Bulk Chemicals)

| Dehydrogenative Coupling | R'OH + HSiR₃ → R'OSiR₃ + H₂ | 100% (if H₂ is a desired product) | < 1 - 5 (Bulk Chemicals) |

Q & A

Q. What are the recommended synthetic routes for (1-Ethyloctyl)oxysilane in academic laboratories?

Methodological Answer: A robust approach involves reacting (1-ethyloctyl)oxy lithium with trimethylchlorosilane under anhydrous conditions in tetrahydrofuran (THF) at −78°C. After quenching with aqueous NH₄Cl, the product is extracted with diethyl ether and purified via fractional distillation (40–60°C under reduced pressure). This method is adapted from protocols for synthesizing structurally analogous di(alkyn-1-yl)(chloro)silanes . For reproducibility, ensure rigorous exclusion of moisture and oxygen, as silane derivatives are moisture-sensitive.

Q. How should researchers validate the purity and structural identity of (1-Ethyloctyl)oxysilane?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) with high-resolution mass spectrometry (HRMS). ²⁹Si NMR is critical for confirming the silicon bonding environment, with typical δ values for trimethylsiloxy groups ranging from +10 to +15 ppm. HRMS should match the molecular ion peak (e.g., m/z 260.214 for C₁₁H₂₈OSi). Cross-reference spectral data with structurally related silanes, such as steroidal trimethylsiloxy derivatives .

Q. What safety protocols are essential when handling (1-Ethyloctyl)oxysilane?

Methodological Answer: Despite limited toxicity data for this specific compound, adopt precautions standard for organosilanes:

  • Use inert-atmosphere gloveboxes for synthesis and storage.
  • Avoid contact with strong acids/bases to prevent hazardous decomposition (e.g., SiO₂ formation).
  • Monitor air quality for volatile siloxanes, which may form upon hydrolysis .

Advanced Research Questions

Q. How can competing reaction pathways during (1-Ethyloctyl)oxysilane functionalization be systematically investigated?

Methodological Answer: Design kinetic studies using triethylborane (BEt₃) or Grignard reagents to probe nucleophilic substitution vs. elimination pathways. For example, track intermediates via in situ ¹H NMR or IR spectroscopy. Compare results with analogous silanes (e.g., di(alkyn-1-yl)(chloro)silanes) to identify steric or electronic influences from the (1-ethyloctyl)oxy group . Computational modeling (DFT) can further elucidate transition states and activation barriers.

Q. What strategies resolve spectral contradictions in characterizing (1-Ethyloctyl)oxysilane derivatives?

Methodological Answer:

  • For overlapping ¹H NMR signals, employ 2D techniques (COSY, HSQC) or variable-temperature NMR to distinguish dynamic processes (e.g., rotameric equilibria).
  • Use isotopic labeling (e.g., deuterated solvents or ¹³C-enriched reagents) to simplify complex splitting patterns.
  • Cross-validate with X-ray crystallography for unambiguous structural assignment, as demonstrated for steroidal silanes .

Q. How does the steric bulk of the (1-ethyloctyl)oxy group influence catalytic applications of (1-Ethyloctyl)oxysilane?

Methodological Answer: Compare catalytic efficiency in hydrosilylation or cross-coupling reactions with less hindered analogs (e.g., methyltrimethoxysilane). Conduct Hammett analysis or steric parameter calculations (e.g., Tolman cone angle) to quantify steric effects. Kinetic profiling under varying temperatures (Arrhenius plots) can reveal activation entropy differences due to steric hindrance .

Q. What experimental designs are critical for assessing (1-Ethyloctyl)oxysilane’s stability under extreme conditions?

Methodological Answer:

  • Thermal stability : Perform thermogravimetric analysis (TGA) at 10°C/min increments to 300°C, monitoring mass loss and decomposition products via GC-MS.
  • Hydrolytic stability : Expose samples to controlled humidity (20–80% RH) and track hydrolysis rates using ²⁹Si NMR. Compare with silanes bearing hydrolytically stable groups (e.g., aryloxy) .

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